![molecular formula C14H10FNO2 B6376275 2-Cyano-5-(5-fluoro-2-methoxyphenyl)phenol, 95% CAS No. 1262000-31-6](/img/structure/B6376275.png)
2-Cyano-5-(5-fluoro-2-methoxyphenyl)phenol, 95%
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Overview
Description
2-Cyano-5-(5-fluoro-2-methoxyphenyl)phenol, 95%, is a phenolic compound with a wide range of applications in scientific research. It is a white crystalline solid with a melting point of 151-153°C and a boiling point of 275-277°C. It is insoluble in water, but soluble in ethanol, methanol, and chloroform. It is an important chemical intermediate used in organic synthesis and has been used in a variety of applications, including the synthesis of pharmaceuticals, agrochemicals, and dyes.
Mechanism of Action
2-Cyano-5-(5-fluoro-2-methoxyphenyl)phenol, 95%, is an intermediate in the synthesis of a variety of compounds. It acts as a nucleophile, attacking the electrophilic center of a substrate molecule and forming a new covalent bond. This reaction is the basis for its use in organic synthesis.
Biochemical and Physiological Effects
2-Cyano-5-(5-fluoro-2-methoxyphenyl)phenol, 95%, has not been tested for its biochemical and physiological effects. However, as it is an intermediate in the synthesis of a variety of compounds, it is likely that the compounds produced from it will have a range of biochemical and physiological effects.
Advantages and Limitations for Lab Experiments
2-Cyano-5-(5-fluoro-2-methoxyphenyl)phenol, 95%, has several advantages for lab experiments. It is relatively inexpensive and easy to obtain, and its reactivity makes it suitable for a wide range of organic synthesis reactions. However, it is also toxic and should be handled with caution.
Future Directions
For its use include the development of new pharmaceuticals, agrochemicals, and dyes, as well as the development of new compounds for the treatment of cancer and other diseases. Additionally, further research into its biochemical and physiological effects may lead to new applications in medicine and other fields.
Synthesis Methods
2-Cyano-5-(5-fluoro-2-methoxyphenyl)phenol, 95%, can be synthesized by the reaction of 5-fluoro-2-methoxyphenol and sodium cyanide in acetic acid. The reaction starts with the formation of a phenoxide ion from the phenol, which then reacts with the cyanide ion to form the desired product. The reaction is carried out at room temperature and is complete within one hour.
Scientific Research Applications
2-Cyano-5-(5-fluoro-2-methoxyphenyl)phenol, 95%, has a wide range of applications in scientific research. It has been used as a starting material in the synthesis of various compounds such as pharmaceuticals, agrochemicals, and dyes. It is also used as a reagent in organic synthesis to produce a variety of compounds. It has been used in the synthesis of fluoroquinolones, which are antibiotics used to treat bacterial infections. It is also used in the synthesis of anti-inflammatory drugs and in the synthesis of compounds used in the treatment of cancer.
properties
IUPAC Name |
4-(5-fluoro-2-methoxyphenyl)-2-hydroxybenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO2/c1-18-14-5-4-11(15)7-12(14)9-2-3-10(8-16)13(17)6-9/h2-7,17H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJDFOVWAZOMERZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C2=CC(=C(C=C2)C#N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70684795 |
Source
|
Record name | 5'-Fluoro-3-hydroxy-2'-methoxy[1,1'-biphenyl]-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70684795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-5-(5-fluoro-2-methoxyphenyl)phenol | |
CAS RN |
1262000-31-6 |
Source
|
Record name | 5'-Fluoro-3-hydroxy-2'-methoxy[1,1'-biphenyl]-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70684795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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